molecular formula C26H32N2O4 B2797837 3,4,5-triethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide CAS No. 852138-27-3

3,4,5-triethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide

Cat. No. B2797837
CAS RN: 852138-27-3
M. Wt: 436.552
InChI Key: SOKOIKYRKXKMBH-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Electropolymerizable Monomers and Their Applications

Facile Fabrication of Redox-Active and Electrochromic Poly(amide-amine) Films : Research by Hsiao and Wang (2016) explored electropolymerizable monomers, such as carbazole derivatives, for creating poly(amide-amine) films with redox-active and electrochromic properties. These films exhibit changes in color and fluorescence when electrochemically oxidized, suggesting applications in electrochromic devices and sensors (Hsiao & Wang, 2016).

Structural Effects on Coordination Networks

From Achiral Tetrazolate-Based Tectons to Chiral Coordination Networks : Liao et al. (2013) synthesized coordination networks using tetrazolate-yl acylamide tectons and cadmium dichloride, demonstrating how substituents affect structural topologies and nonlinear optical properties. This work highlights the potential for designing materials with specific physical properties through molecular engineering (Liao et al., 2013).

Novel Heterocyclic Compounds and Their Biological Activity

Synthesis, Spectroscopic and Biological Activity of Heterocyclic Compounds : Patel and Patel (2015) focused on synthesizing heterocyclic compounds with potential antibacterial and antifungal activities. Such studies provide a foundation for developing new therapeutic agents and understanding the structure-activity relationships of novel compounds (Patel & Patel, 2015).

Advanced Materials for Vascular Endothelial Growth Factor Receptor Inhibition

Discovery and Evaluation of Inhibitors for Vascular Endothelial Growth Factor Receptor-2 : Borzilleri et al. (2006) identified benzamide derivatives as potent inhibitors, showcasing the process of discovering and optimizing small molecules for targeted therapeutic applications (Borzilleri et al., 2006).

Synthesis and Application of Guanidine Derivatives

Synthesis of the Guanidine Derivative : Balewski and Kornicka (2021) reported on the synthesis of guanidine derivatives, illustrating methodologies for creating compounds that could have varied applications, from material science to potential biological activities (Balewski & Kornicka, 2021).

properties

IUPAC Name

3,4,5-triethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-4-30-23-14-18(15-24(31-5-2)25(23)32-6-3)26(29)27-16-17-11-12-22-20(13-17)19-9-7-8-10-21(19)28-22/h11-15,28H,4-10,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKOIKYRKXKMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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